

Application Notes and Protocols for BMS-986195 in Cell Culture Experiments

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Compound of Interest

Compound Name: BMS961

Cat. No.: B1667193

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Introduction

BMS-986195, also known as Branebrutinib, is a potent and highly selective covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, playing a key role in B-cell development, proliferation, and function.[2][4] BMS-986195 covalently modifies a cysteine residue in the active site of BTK, leading to its irreversible inactivation.[1][2] Its high selectivity for BTK over other kinases, particularly outside the Tec family, makes it a valuable tool for studying B-cell mediated processes and a potential therapeutic agent for autoimmune diseases and B-cell malignancies.[1][4][5][6] These notes provide detailed protocols for the preparation and use of BMS-986195 in various cell culture experiments.

Physicochemical and In Vitro Activity Data

A summary of the key physicochemical properties and in vitro inhibitory concentrations of BMS-986195 is provided below for easy reference.

Table 1: Physicochemical Properties of BMS-986195

Property	Value	Source
Molecular Formula	C ₂₀ H ₂₃ FN ₄ O ₂	[5][7]
Molecular Weight	370.4 g/mol	[5][7]
Appearance	Crystalline solid	[7][8]
Purity	≥98%	[7][8]
UV/Vis. λ _{max}	242, 329 nm	[7][8]

Table 2: Solubility of BMS-986195

Solvent	Solubility	Source
DMSO	≥60 mg/mL (approx. 162 mM)	[1][5][6][7][8]
Ethanol	Approx. 1 mg/mL	[8]
Dimethylformamide (DMF)	30 mg/mL	[7][8]
Water	Insoluble	[5]
1:4 DMSO:PBS (pH 7.2)	Approx. 0.2 mg/mL	[7][8]

Note: The use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[5]

Table 3: In Vitro Inhibitory Activity of BMS-986195

Target/Assay	IC ₅₀	Cell Type/System	Source
BTK (Cell-free)	0.1 nM	Recombinant Human BTK	[1] [5] [6] [7]
TEC (Cell-free)	0.9 nM	Recombinant Human TEC	[5] [7]
BMX (Cell-free)	1.5 nM	Recombinant Human BMX	[5] [7]
TXK (Cell-free)	5 nM	Recombinant Human TXK	[5] [7]
BCR-stimulated CD69 Expression	11 nM	Human Whole Blood B-cells	[5]
BCR-stimulated B-cell Proliferation	0.04 nM	Peripheral B-cells	[7]
BCR-stimulated CD86 Expression	0.3 nM	Peripheral B-cells	[7]
FcγR-stimulated TNF-α Production	0.3 nM	Human PBMCs	[7]
BCR-stimulated Calcium Flux	7.2 nM	Ramos B-cells	[7]

Signaling Pathway of BMS-986195 Inhibition

BMS-986195 primarily targets BTK, a key component of the B-cell receptor signaling pathway. The diagram below illustrates the point of inhibition.

BMS-986195 inhibits BTK in the BCR signaling cascade.

Experimental Protocols

Preparation of BMS-986195 Stock Solutions

Materials:

- BMS-986195 powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, amber microcentrifuge tubes or vials
- Vortex mixer
- Calibrated pipettes

Protocol:

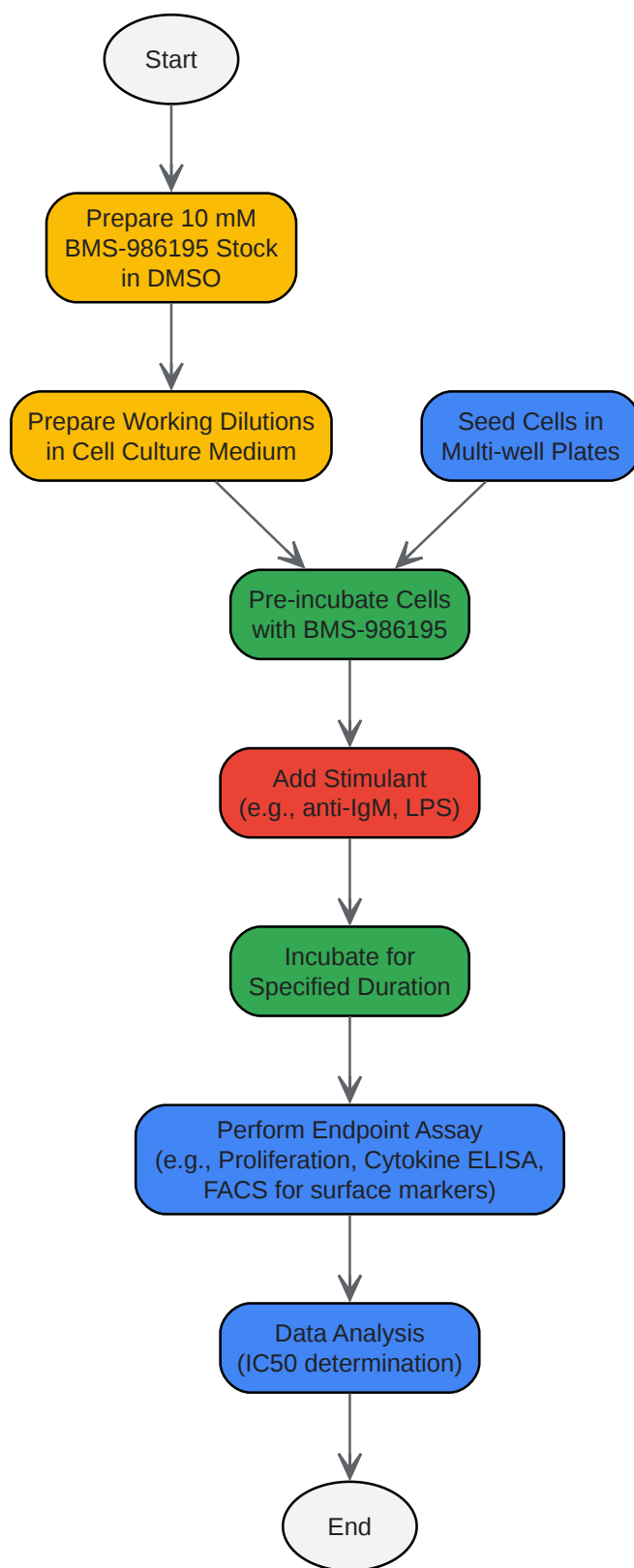
- Pre-warm the vial of BMS-986195 powder to room temperature before opening to prevent condensation.
- Prepare a 10 mM stock solution by dissolving the appropriate amount of BMS-986195 powder in anhydrous DMSO. The molecular weight of BMS-986195 is 370.4 g/mol .
 - Calculation Example: To prepare 1 mL of a 10 mM stock solution, dissolve 0.3704 mg of BMS-986195 in 1 mL of DMSO.
- Ensure complete dissolution by vortexing the solution thoroughly. Gentle warming (e.g., in a 37°C water bath) may be used if necessary.
- Aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the aliquots according to the stability data provided below.

Table 4: Storage and Stability of BMS-986195

Form	Storage Temperature	Stability	Source
Powder	-20°C	≥ 3 years	[1] [5]
In Solvent (-80°C)	-80°C	Up to 2 years	[1] [5]
In Solvent (-20°C)	-20°C	Up to 1 year	[1] [5]

General Workflow for Cell-Based Assays

The following diagram outlines a general workflow for utilizing BMS-986195 in cell culture experiments.



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General experimental workflow for BMS-986195 cell-based assays.

Protocol for B-cell Proliferation Assay

This protocol is designed to assess the effect of BMS-986195 on the proliferation of B-lymphocytes following B-cell receptor stimulation.

Materials:

- B-lymphocyte cell line (e.g., Ramos) or primary B-cells
- Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)
- BMS-986195 working solutions (serially diluted in complete medium)
- B-cell stimulant (e.g., Goat F(ab')₂ anti-human IgM)
- Proliferation assay reagent (e.g., MTT, WST-1, or BrdU incorporation kit)
- 96-well flat-bottom cell culture plates
- Plate reader

Protocol:

- **Cell Seeding:** Seed B-cells in a 96-well plate at a density of 5×10^4 to 1×10^5 cells/well in 50 μ L of complete medium.
- **Compound Addition:** Add 50 μ L of BMS-986195 working solutions (at 2x the final desired concentration) to the appropriate wells. Include a vehicle control (DMSO at the same final concentration as the highest BMS-986195 dose) and an unstimulated control.
- **Pre-incubation:** Incubate the plate for 1-2 hours at 37°C, 5% CO₂.
- **Stimulation:** Add 50 μ L of the B-cell stimulant (e.g., anti-IgM at a pre-determined optimal concentration) to all wells except the unstimulated control. The final volume in each well should be 150 μ L.
- **Incubation:** Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

- Proliferation Measurement: In the last 4-16 hours of incubation (depending on the reagent), add the proliferation assay reagent according to the manufacturer's instructions.
- Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
- Analysis: Calculate the percentage of inhibition for each concentration of BMS-986195 relative to the stimulated vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Safety Precautions

BMS-986195 is a bioactive molecule. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound. Avoid inhalation of the powder and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for complete safety information.

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